molecular formula C7H6N2O2 B085611 5-Aminobenzo[d]oxazol-2(3H)-one CAS No. 14733-77-8

5-Aminobenzo[d]oxazol-2(3H)-one

Cat. No.: B085611
CAS No.: 14733-77-8
M. Wt: 150.13 g/mol
InChI Key: GJXXUHGUCBUXSL-UHFFFAOYSA-N
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Description

5-Aminobenzo[d]oxazol-2(3H)-one is a heterocyclic compound with the molecular formula C7H6N2O2 It is a derivative of benzoxazole, featuring an amino group at the 5-position and a carbonyl group at the 2-position

Mechanism of Action

Target of Action

Similar compounds have been found to exert their antiepileptic action via voltage-gated sodium channels (vgscs) .

Mode of Action

If it acts similarly to related compounds, it may interact with its targets, such as vgscs, to modulate their function . This could result in changes to the electrical activity of neurons, potentially reducing the occurrence of seizures.

Pharmacokinetics

Its predicted log octanol-water partition coefficient (log kow) is 080 , which suggests it may have good membrane permeability, potentially influencing its bioavailability.

Result of Action

If it acts as an antiepileptic, it may help to reduce the frequency and severity of seizures by modulating neuronal excitability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminobenzo[d]oxazol-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol derivatives with carbonyl compounds. For instance, the reaction of 2-aminophenol with phosgene or its derivatives under controlled conditions can yield this compound. Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Aminobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted benzoxazole compounds.

Scientific Research Applications

5-Aminobenzo[d]oxazol-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-Aminobenzoxazole: Lacks the carbonyl group at the 2-position.

    2-Aminobenzoxazole: Has the amino group at the 2-position instead of the 5-position.

    5-Nitrobenzoxazole: Contains a nitro group instead of an amino group.

Uniqueness

5-Aminobenzo[d]oxazol-2(3H)-one is unique due to the presence of both an amino group and a carbonyl group, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-amino-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXXUHGUCBUXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163682
Record name 2-Benzoxazolinone, 5-amino-
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14733-77-8
Record name 5-Amino-2-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14733-77-8
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Record name 2-Benzoxazolinone, 5-amino-
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Record name 5-Aminobenzoxazolone
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Record name 2-Benzoxazolinone, 5-amino-
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Record name 5-Amino-1,3-benzoxazol-2(3H)-one
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Synthesis routes and methods I

Procedure details

10% Pd/C (50 mg) was added to a stirred solution of 5-nitro-3H-benzooxazol-2-one (450 mg, 2.5 mmol) in MeOH (5 mL) added under an atmosphere of hydrogen and the mixture was stirred for 3 hours. The mixture was then filtered over celite and the filtrate was evaporated to afford 380 mg (95%) of 5-amino-3H-benzooxazol-2-one. 1H NMR: (DMSO-d6): δ 6.88 (d, 1H), 6.3 (d, 1H), 6.22 (dd, 1H), 4.5 (s, 2H).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

5-(2-Propylamino)-2(3H)-benzoxazolone. To a Parr bottle containing 5-nitro-2(3H)-benzoxazolone (8.08 g, 44.9 mmol) was added acetic acid (230 mL) and then Ar was bubbled for 10 min. Palladium on C (10%. 0.5 g) was added carefully and the hydrogenation was carried out under 45 psi of hydrogen on a Parr hydrogenator. The reaction was complete within 2 h, and mixture was filtered through a pad of Celite. The solvent was then removed in vacuo, and 5-amino-2(3H)-benzoxazolone was obtained as a pale solid. Without further purification, to this solid was added MeOH (70 mL), THF (70 mL), acetic acid (12 mL), and acetone (4.15 mL). The mixture was then cooled to 0° C., and NaCNBH3 (3.6 g) was added slowly. The reaction mixture became a brown colored solution within 20 min. The reaction mixture was concentrated in vacuo, and water (60 mL) was added along with NaOH (2 N) to bring the pH to around 7. The product was then extracted with EtOAc (2×350 mL) and purified by flash chromatography (CH2CH2:MeOH:TEA=49:1:0.15, Rf=0.17) to result in the product (5.32 g, 62%). 1H NMR (300 MHz, CDCl3) δ 6.98 (d, J=8.7 Hz, 1H), 6.34-6.27 (m, 2H), 3.55 (p, J=6.3 Hz, 1H), 3.43 (bs, 1H), 1.20 (d, J=6.3 Hz, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.08 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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